2H-1-Benzopyran-6-ol,3,4-dihydro-7-methoxy-2,2-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

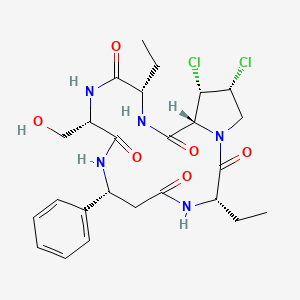

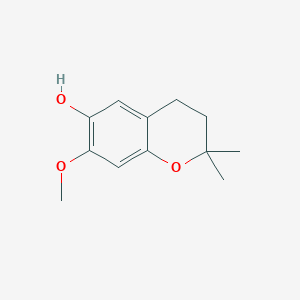

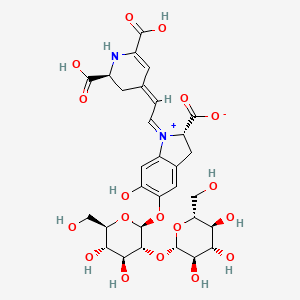

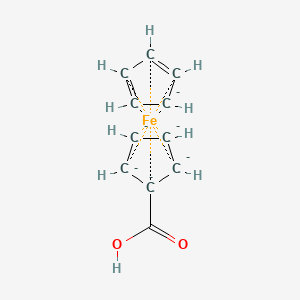

Dimethylmethoxy chromanol (DMC) is a synthetically created potent skin care ingredient and antioxidant . It was purposely made to be structurally similar to vitamin E, even though it expands on that vitamin’s protective abilities . DMC is also often referred to by its trade name, Lipochroman-6 .

Synthesis Analysis

DMC is synthesized to have a minimum assay of 98% . The synthesis process involves the use of solvents such as 2-Propanol, Toluene, and tert-Butyl Methyl Ether .Molecular Structure Analysis

The molecular formula of DMC is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .Chemical Reactions Analysis

DMC is known for its potent antioxidant properties . It’s known for not only protecting against reactive oxygen species (ROS) but also against reactive nitrogen species (RNS) . These are reactive molecules that cause damage to cells and tissues and are responsible for several mechanisms which trigger skin aging .Physical And Chemical Properties Analysis

DMC appears as a light yellow to brown powder . It has a predicted density of 1.106±0.06 g/cm3 and a predicted boiling point of 329.0±42.0 °C .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Skin Protection

Dimethylmethoxy chromanol exhibits significant antioxidant properties. A study by Nonell et al. (2013) highlighted its ability to quench singlet oxygen, a non-radical reactive oxygen species involved in photooxidation processes like skin aging and photocarcinogenesis. This property makes it a potent ingredient in cosmetic and pharmaceutical formulations, particularly for skin protection. The study demonstrated a significant reduction in singlet oxygen lifetime and emission intensity when ex vivo porcine skin samples were treated with dimethylmethoxy chromanol (Nonell, García-Díaz, Viladot, & Delgado, 2013).

Photoprotective Effect in Sunscreens

Carla Souza and P. M. Campos (2017) conducted a study focusing on the photoprotective effect of sunscreen containing antioxidants including dimethylmethoxy chromanol. The research aimed to evaluate if the addition of antioxidants to broad-spectrum sunscreen formulations enhances their photoprotective effect in real-use conditions. The study showed that antioxidant supplementation significantly improved skin pigmentation, collagen degradation in the dermis, and skin net elasticity after 84 days of treatment compared to sunscreen alone (Souza & Campos, 2017).

Wirkmechanismus

DMC works by inhibiting peroxynitrite-induced lipid peroxidation, effectively preventing skin cell damage induced by peroxynitrite and nitric oxide formation . It also seems to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Safety and Hazards

Zukünftige Richtungen

DMC is a bioinspired antioxidant, analog to γ–tocopherol, that confers triple protection from reactive species (ROS, RNS, RCS) and may aid in detoxification . It has been found to have much higher antioxidative power than most antioxidants . This makes it a promising ingredient for future skincare products, particularly those aimed at anti-aging and skin protection .

Eigenschaften

CAS-Nummer |

83923-51-7 |

|---|---|

Molekularformel |

C12H16O3 |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

2-methoxy-3,3-dimethyl-4H-chromen-2-ol |

InChI |

InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3 |

InChI-Schlüssel |

HUROKFLBHRXWRY-UHFFFAOYSA-N |

SMILES |

CC1(CCC2=CC(=C(C=C2O1)OC)O)C |

Kanonische SMILES |

CC1(CC2=CC=CC=C2OC1(O)OC)C |

Synonyme |

3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran CR 6 CR-6 compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)

![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)

![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)